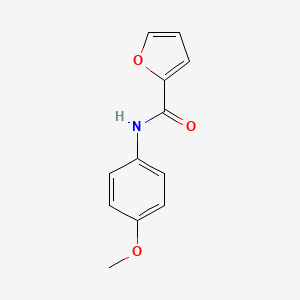

N-(4-methoxyphenyl)furan-2-carboxamide

Description

Overview of the Furan-2-Carboxamide Scaffold in Contemporary Chemical Research

The furan-2-carboxamide scaffold is a significant heterocyclic motif in modern chemical research, valued for its presence in a multitude of biologically active compounds. ijabbr.com This structure, which features a five-membered aromatic furan (B31954) ring attached to a carboxamide group at the second position, is a key building block in the synthesis of novel molecules with therapeutic potential. The furan ring itself is a versatile component found in numerous natural and synthetic compounds with a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com The amide linkage is also a crucial feature, as it is a fundamental component in many pharmaceuticals and plays a vital role in molecular interactions within biological systems. nih.gov

Academic Rationale for Investigating N-(4-methoxyphenyl)furan-2-carboxamide and Related Analogues

The scientific interest in this compound and its analogues is rooted in the quest to understand how structural modifications influence biological activity, a field of study known as structure-activity relationship (SAR). The "N-(4-methoxyphenyl)" portion of the molecule, in particular, is of academic interest. The methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of its interaction with biological targets. vulcanchem.com

Current Research Trends and Emerging Areas in Substituted Furan-2-Carboxamide Derivatives

Contemporary research on substituted furan-2-carboxamide derivatives is a vibrant field with several key areas of focus. One of the most prominent trends is the development of novel anticancer agents. Scientists are designing and synthesizing furan-2-carboxamide derivatives that exhibit potent antiproliferative properties. orientjchem.org For example, some furan-2-carboxamide derivatives have been shown to interfere with microtubule dynamics, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells.

Another significant area of research is in the field of infectious diseases. With the growing threat of antimicrobial resistance, there is an urgent need for new therapeutic agents. Furan-2-carboxamide derivatives have demonstrated promising activity against a range of pathogens. For instance, certain analogues have shown potent antibiofilm activity against Pseudomonas aeruginosa, a bacterium known for causing persistent infections. nih.gov Other derivatives have been identified with significant antifungal properties against various Candida species. mdpi.com

Furthermore, researchers are exploring the potential of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, which could have applications in the treatment of cardiovascular diseases. nih.gov The versatility of the furan-2-carboxamide scaffold continues to inspire the design and synthesis of new derivatives with diverse and valuable biological activities.

Interactive Data Tables

Physicochemical Properties of a Structurally Related Analog

While specific experimental data for this compound is limited in the available literature, the following table outlines the predicted physicochemical properties of a closely related structural analog, N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide. These estimations provide valuable insights into the likely characteristics of the target compound. vulcanchem.com

| Property | Predicted Value |

| LogP (Lipophilicity) | 3.8–4.2 |

| Polar Surface Area | ~60 Ų |

| Rotatable Bonds | 6 |

| Thermal Stability | Likely to decompose above 200°C |

| Aqueous Solubility | ~0.1 mg/mL |

Biological Activities of Selected Furan-2-Carboxamide Derivatives

The following table summarizes the documented biological activities of several furan-2-carboxamide derivatives, highlighting the therapeutic potential of this class of compounds.

| Compound Name | Reported Biological Activity | Reference |

| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | Antibiofilm activity against P. aeruginosa | nih.gov |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Antifungal activity against Candida species | mdpi.com |

| N'-(4-Methoxybenzoyl)furan-2-carbohydrazide | Antibiofilm activity against P. aeruginosa | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial activity | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPQOHAPCRWHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941650 | |

| Record name | N-(4-Methoxyphenyl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982-65-6 | |

| Record name | NSC191528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)furan-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXY-2-FURANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-(4-methoxyphenyl)furan-2-carboxamide

The creation of the amide bond in this compound is central to its synthesis. This can be achieved through established classical methods and enhanced by modern catalytic and energy-input techniques.

Classical Amidation Reactions and Optimization Strategies

The traditional synthesis of this compound and its analogues relies on the formation of an amide bond between a furan-2-carboxylic acid derivative and an aniline (B41778) derivative. The most common strategies involve the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

One primary method is the conversion of furan-2-carboxylic acid to furan-2-carbonyl chloride , typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se The resulting acyl chloride is highly reactive and readily couples with p-anisidine (B42471) (4-methoxyaniline), often in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. This method is known for its high efficiency, with studies on similar compounds reporting excellent yields. researchgate.net

Alternatively, peptide coupling reagents are widely employed to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the often-unstable acyl chloride. Common coupling systems include:

Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. Subsequent addition of the amine leads to the desired amide. This approach was successfully used to synthesize related furan-2-carboxamides. nih.gov

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This combination is a robust system for forming amide bonds. DCC activates the carboxyl group, while DMAP acts as a catalyst to promote the reaction. orientjchem.org

Optimization of these classical methods involves the careful selection of solvents (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM)), reaction temperature, and the choice of activating agents and bases to maximize yield and purity while minimizing side reactions.

Table 1: Comparison of Classical Amidation Reagents

| Activating Agent/Method | Precursor 1 | Precursor 2 | Typical Base/Catalyst | Key Features |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Furan-2-carboxylic acid | p-Anisidine | Triethylamine (Et₃N) | High reactivity; requires conversion to acyl chloride. sci-hub.seresearchgate.net |

| Carbonyldiimidazole (CDI) | Furan-2-carboxylic acid | p-Anisidine | None required | Mild conditions; one-pot procedure. nih.gov |

Catalytic Approaches and Reaction Enhancements (e.g., Zinc Triflate Catalysis, Microwave Irradiation)

To improve reaction times, yields, and environmental footprint, modern enhancements such as catalysis and alternative energy sources are employed.

Zinc Triflate (Zn(OTf)₂) Catalysis: Zinc triflate is a versatile and effective Lewis acid catalyst that can promote acylation and amidation reactions. wikipedia.orgcymitquimica.com In the context of amide synthesis, it activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This catalytic approach offers a milder alternative to traditional methods that require stoichiometric activating agents. researchgate.netresearchgate.net While direct catalysis for this compound is not extensively documented, the established utility of zinc triflate in promoting similar transformations makes it a highly relevant and potent strategy. cymitquimica.com

Microwave Irradiation: The use of microwave irradiation as an energy source can dramatically accelerate the rate of amidation reactions, often reducing reaction times from hours to minutes. In one study, the synthesis of the related compound N-(4-methoxyphenyl)picolinamide was achieved in 40 minutes with a 70% yield by irradiating a mixture of picolinic acid and p-anisidine with microwaves. nih.gov This technique is valuable for high-throughput synthesis and the rapid generation of compound libraries.

Diversity-Oriented Synthesis and Combinatorial Library Generation Strategies for Furan-2-Carboxamide Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse molecules from a common starting material, which is essential for discovering new bioactive compounds. nih.gov For furan-2-carboxamide analogues, DOS approaches focus on systematically varying different parts of the molecular scaffold.

A prominent example involved the design of furan-2-carboxamides as bioisosteric replacements for furanone rings. researchgate.netnih.gov In this work, a library of compounds was generated by creating four distinct series of molecules based on a central furan-2-carboxamide core. The diversity was introduced by varying the linker and the terminal aromatic group attached to the amide nitrogen. nih.gov This modular approach allows for a broad exploration of the chemical space around the core structure.

Another advanced strategy for generating diverse libraries involves combining different reaction types. For instance, a modular route to access a wide array of benzofuran-2-carboxamide (B1298429) derivatives was developed by pairing 8-aminoquinoline-directed C–H functionalization with a transamidation protocol. mdpi.com This method enables the rapid assembly of molecular complexity and the generation of diverse collections of molecules for screening purposes.

Strategic Chemical Derivatization and Functionalization

To explore structure-activity relationships (SAR), strategic modifications are made to both the furan (B31954) ring and the N-phenyl moiety of the core structure.

Substituent Effects and Modifications on the Furan Ring System

The furan ring itself is a target for functionalization to modulate the compound's properties. Electrophilic substitution on the furan ring generally occurs at the C-5 position (para to the oxygen atom) when the C-2 position is occupied by the carboxamide group. ijabbr.com

Research has focused on introducing aryl groups at the C-5 position. For example, series of 5-aryl-furan-2-carboxamide derivatives have been synthesized to investigate their potential as receptor antagonists. nih.gov These syntheses often start from a substituted aniline and employ a Meerwein arylation reaction to prepare the 5-substituted-phenyl-2-furoic acid intermediate, which is then converted to the final amide. sci-hub.se The nature of the substituent on the C-5 aryl group was found to significantly influence biological activity, with a 3,4-difluorophenyl analogue showing high potency. nih.gov

Table 2: Examples of C-5 Furan Ring Modifications

| Modification at C-5 | Synthetic Strategy | Purpose/Finding | Reference |

|---|---|---|---|

| Aryl groups | Meerwein arylation of furan-2-carboxylic acid followed by amidation. | SAR studies for receptor antagonists. nih.gov | sci-hub.se |

Systematic Alterations of the N-Phenyl Moiety and its Substituents

The N-phenyl portion of the molecule is a prime site for modification to fine-tune activity. Systematic alterations can involve changing the substituents on the phenyl ring or replacing the phenyl ring with other structures.

A powerful technique for this purpose is the Suzuki-Miyaura cross-coupling reaction . In this approach, a precursor such as N-(4-bromophenyl)furan-2-carboxamide is coupled with various aryl boronic acids. This strategy has been used to synthesize a library of N-(4-arylphenyl)furan-2-carboxamide analogues, allowing for the introduction of a wide range of electronic and steric diversity on the N-phenyl ring. researchgate.net

In diversity-oriented synthesis campaigns, the entire N-phenyl moiety can be varied. Studies have explored linkers beyond a simple phenyl group, such as p-phenylenediamines and aminobenzoyl groups, and have examined the effects of different terminal substituents. nih.gov Findings from these studies indicate that the nature of both the linker and the substituents on the terminal phenyl ring (e.g., halogens, electron-donating groups like methoxy (B1213986) or methyl) can significantly impact biological outcomes. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Furan-2-carboxylic acid | |

| Furan-2-carbonyl chloride | |

| p-Anisidine (4-methoxyaniline) | |

| Triethylamine | |

| Thionyl chloride | |

| Oxalyl chloride | |

| Carbonyldiimidazole (CDI) | |

| Dicyclohexylcarbodiimide (DCC) | |

| 4-Dimethylaminopyridine (DMAP) | |

| Tetrahydrofuran (THF) | |

| Dichloromethane (DCM) | |

| Zinc triflate (Zn(OTf)₂) | |

| N-(4-methoxyphenyl)picolinamide | |

| Picolinic acid | |

| N-(4-bromophenyl)furan-2-carboxamide | |

| 8-aminoquinoline | |

| N-(4-Aminophenyl)furan-2-carboxamide |

Incorporation of Diverse Heterocyclic Scaffolds (e.g., Pyrazole (B372694), Thiophene (B33073), Triazole, Quinoline) for Enhanced Academic Utility

The academic utility of this compound can be significantly expanded through the strategic incorporation of various heterocyclic scaffolds. These modifications can lead to novel compounds with diverse and potentially enhanced chemical and biological properties. This section explores the synthetic methodologies for incorporating pyrazole, thiophene, triazole, and quinoline (B57606) moieties into the core structure and discusses their academic relevance.

Pyrazole Derivatives:

The synthesis of furan-containing pyrazole carboxamides has been explored, demonstrating a viable pathway to novel derivatives. A notable method involves the base-catalyzed cyclocondensation reaction of chalcones with semicarbazide (B1199961) hydrochloride. derpharmachemica.com For instance, the reaction of a furan-containing chalcone (B49325) with semicarbazide hydrochloride in ethanol, under reflux with a base like potassium hydroxide, yields 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides in good yields. derpharmachemica.com A specific example is the synthesis of 3-(Furan-2-yl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide, which was obtained with an 86% yield. derpharmachemica.com These compounds are of academic interest due to their potential antimicrobial and antioxidant activities. derpharmachemica.com

The general synthetic approach can be summarized as follows:

Synthesis of a chalcone by reacting an appropriate acetophenone (B1666503) with a furan-2-carbaldehyde.

Cyclocondensation of the resulting chalcone with semicarbazide hydrochloride in the presence of a base to form the pyrazole-1-carboxamide. derpharmachemica.com

| Compound Name | Structure | Yield (%) | Reference |

| 3-(Furan-2-yl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide | Image of the chemical structure of 3-(Furan-2-yl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide | 86 | derpharmachemica.com |

Table 1: Synthesis of a Furan-Containing Pyrazole Carboxamide Derivative.

The academic utility of these pyrazole derivatives lies in their potential as bioactive molecules. For example, some synthesized 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides have been evaluated for their in vitro antimicrobial and antioxidant properties. derpharmachemica.com The structural and electronic properties of pyrazole derivatives are also studied using techniques like Density Functional Theory (DFT) to understand their reactivity and potential applications. oregonstate.edu

Thiophene Derivatives:

The incorporation of a thiophene ring into carboxamide structures is a well-established strategy for generating compounds with interesting properties. Synthetic strategies for thiophene-2-carboxamide derivatives often involve the cyclization of functionalized precursors. nih.gov A common method is the Gewald synthesis, which involves the reaction of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. impactfactor.org

While a direct synthesis of this compound with an additional thiophene ring is not explicitly detailed in the provided context, analogous syntheses of thiophene carboxamides suggest feasible routes. For example, N-(4-acetylphenyl)-2-chloroacetamide can be reacted with various functionalized thiocarbamoyl compounds to yield thiophene-2-carboxamide derivatives. nih.gov These reactions highlight the versatility of building the thiophene ring and subsequently forming the amide bond.

The academic interest in thiophene-containing carboxamides stems from their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govevitachem.comd-nb.info For instance, certain thiophene-2-carboxamide derivatives have shown significant antioxidant activity and have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

| Synthetic Precursor 1 | Synthetic Precursor 2 | Resulting Thiophene Derivative | Potential Academic Utility | Reference |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-acetyl-2-arylazo-thioacetanilide derivatives | 4-arylazo-3-methyl-thiophene derivatives | Antioxidant, Antibacterial | nih.gov |

| Ethyl cyanoacetate, Acetylacetone, Sulfur | Aromatic amines, Chloroacetyl chloride | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives | Antimicrobial | impactfactor.org |

Table 2: Synthetic Approaches and Academic Utility of Thiophene Carboxamide Derivatives.

Triazole Derivatives:

The synthesis of molecules incorporating a 1,2,3-triazole or a 1,2,4-triazole (B32235) ring is of significant academic interest due to the broad spectrum of biological activities these heterocycles exhibit. mdpi.comzsmu.edu.ua

For 1,2,3-triazoles, a common and efficient synthetic method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This would involve preparing an azide (B81097) derivative of either the furan-2-carboxylic acid or the 4-methoxyaniline, followed by reaction with an alkyne-functionalized counterpart. Another approach involves the 1,3-cycloaddition of aryl azides with activated nitriles. mdpi.com For example, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been synthesized and subsequently reacted with indoline-2,3-dione to create a more complex heterocyclic system. mdpi.com

The synthesis of 1,2,4-triazole derivatives can be achieved through various routes, including the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, acylating thiosemicarbazide with a methoxybenzoyl chloride, followed by cyclization, yields 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives. nih.gov These can be further functionalized.

The academic utility of these triazole-containing compounds is vast, with demonstrated potential in medicinal chemistry as antimicrobial, anticancer, and anti-inflammatory agents. zsmu.edu.uaresearchgate.net

| Triazole Type | Synthetic Method | Starting Materials Example | Resulting Compound Example | Academic Relevance | Reference |

| 1,2,3-Triazole | Cycloaddition | 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione | 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide | Hybrid molecules with potential for enhanced biological activity | mdpi.com |

| 1,2,4-Triazole | Cyclization of acylated thiosemicarbazides | Thiosemicarbazide and 4-methoxybenzoyl chloride | 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Anti-inflammatory activity | nih.gov |

Table 3: Synthetic Routes and Academic Importance of Triazole Derivatives.

Quinoline Derivatives:

The incorporation of a quinoline moiety into the this compound structure can be achieved through established amide bond formation reactions. A direct synthesis of 2-(Furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide has been reported, highlighting the feasibility of combining these three key components. bldpharm.com The synthesis would typically involve the preparation of 2-(furan-2-yl)quinoline-4-carboxylic acid, which is then coupled with 4-methoxyaniline. Coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine are effective for this transformation. acs.org

The academic utility of quinoline-carboxamide derivatives is well-documented, particularly in the field of medicinal chemistry. These compounds have been investigated for a range of biological activities, including antimalarial and anti-inflammatory properties. acs.orgnih.gov For example, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects, demonstrating the potential of the furan-quinoline combination. nih.gov

| Starting Quinoline Acid | Amine | Coupling Agent | Resulting Carboxamide | Potential Academic Utility | Reference |

| 2-(Furan-2-yl)quinoline-4-carboxylic acid | 4-Methoxyaniline | Not specified, but standard methods applicable | 2-(Furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide | Research chemical | bldpharm.com |

| Quinoline-4-carboxylic acid derivative | Various amines | CDMT, N-methylmorpholine | Quinoline-4-carboxamide derivatives | Antimalarial | acs.org |

Table 4: Synthesis and Academic Context of Quinoline Carboxamide Derivatives.

Advanced Spectroscopic and Crystallographic Analyses in Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(4-methoxyphenyl)furan-2-carboxamide, providing precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the furan (B31954) ring, the p-substituted benzene (B151609) ring, and the methoxy (B1213986) group are observed. The protons on the furan ring typically appear as distinct multiplets in the aromatic region of the spectrum. For instance, in related furan-2-carboxamide structures, the furan protons show characteristic coupling patterns and chemical shifts. nih.gov The protons of the 4-methoxyphenyl (B3050149) group typically appear as two doublets (an AA'BB' system) in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected to appear in the upfield region, typically around 3.8 ppm. nih.gov The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, often around 156-158 ppm. nih.govmdpi.com Signals for the carbon atoms of the furan and phenyl rings appear in the aromatic region (approximately 100-160 ppm). nih.govamazonaws.com The carbon of the methoxy group gives a signal in the upfield region, typically around 55 ppm. nih.gov Analysis of these chemical shifts and their correlations in 2D NMR experiments allows for the unambiguous assignment of the entire molecular structure.

Table 1: Representative NMR Data for N-(Aryl)furan-2-carboxamide Scaffolds Data is compiled from related structures to illustrate expected chemical shift regions.

| Atom Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (N-H) | ~10.0-10.3 (singlet) nih.govnih.gov | N/A |

| Furan Ring | ~6.6-7.9 (multiplets) nih.govnih.gov | ~112-148 nih.govnih.gov |

| Phenyl Ring | ~7.0-7.8 (AA'BB' system) nih.gov | ~114-135 nih.gov |

| Methoxy (CH₃) | ~3.8 (singlet) nih.gov | ~55 nih.gov |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular identity of this compound by providing an accurate measurement of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision.

Using soft ionization techniques such as Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. nih.govrsc.org The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular formula (C₁₂H₁₁NO₃). For instance, in studies of similar furan-2-carboxamides, the [M+H]⁺ ion is readily identified, confirming the successful synthesis of the target molecule. nih.gov

Further analysis of the mass spectrum can reveal fragmentation patterns that offer additional structural proof. The fragmentation of the parent ion can lead to the formation of characteristic daughter ions corresponding to the cleavage of the amide bond, loss of the methoxy group, or fragmentation of the furan ring. This fragmentation data helps to piece together the molecular structure, corroborating the assignments made by NMR spectroscopy.

Table 2: Mass Spectrometry Data for a Related Furan-2-Carboxamide Illustrative data from N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide.

| Analysis Type | Ionization Method | Observed Ion | Calculated m/z | Found m/z | Reference |

|---|

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides direct evidence for the presence of the amide linkage and the aromatic rings.

Key absorption bands in the IR spectrum include:

N-H Stretching: A characteristic absorption band for the secondary amide N-H group is expected in the region of 3300-3400 cm⁻¹. mdpi.com In related solid-state structures, this band can be observed around 3320 cm⁻¹. nih.gov

C=O Stretching: A strong absorption due to the carbonyl (C=O) stretching of the amide group (Amide I band) is a prominent feature, typically appearing in the range of 1640-1680 cm⁻¹. nih.govmdpi.com

N-H Bending and C-N Stretching: The Amide II band, which arises from a combination of N-H bending and C-N stretching, is found around 1520-1540 cm⁻¹. nih.govmdpi.com

Aromatic C-H and C=C Stretching: Vibrations associated with the furan and phenyl rings, including C-H and C=C stretching, are observed in the regions of 3000-3150 cm⁻¹ and 1400-1600 cm⁻¹, respectively. nih.gov

C-O Stretching: The C-O stretching vibrations for the ether linkage of the methoxy group and the furan ring are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nih.gov

Table 3: Characteristic IR Absorption Frequencies for Furan-2-Carboxamide Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide | N-H Stretch | 3309 - 3327 | nih.gov |

| Amide | C=O Stretch (Amide I) | 1642 - 1654 | nih.gov |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1516 - 1564 | nih.gov |

| Aromatic Rings | C=C Stretch | 1406 - 1505 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Mapping

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its solid-state conformation.

While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related structures, such as N-(4-methoxyphenyl)picolinamide and various N-(4-methoxyphenyl)-sulfonamides, offers significant insight. nih.govmdpi.com In these structures, the planarity of the amide or sulfonamide group is a key feature, and the dihedral angle between the furan/pyridine ring and the methoxyphenyl ring is a critical conformational parameter. nih.gov

Furthermore, X-ray crystallography elucidates the network of intermolecular interactions that govern the crystal packing. These interactions typically include hydrogen bonds, such as N-H···O bonds between the amide groups of adjacent molecules, which can form chains or dimers. mdpi.com Weaker interactions like C-H···O, C-H···π, and π-π stacking interactions also play a crucial role in stabilizing the crystal lattice. nih.govmdpi.com Mapping these interactions is vital for understanding the supramolecular assembly of the compound in the solid state.

Table 4: Illustrative Crystallographic Data from a Related Molecular Structure (N-(4-methoxyphenyl)picolinamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Key Intermolecular Interactions | C—H⋯π, Hydrogen Bonding | nih.gov |

Chromatographic Techniques for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the isolation and purity verification of this compound following its synthesis.

Flash column chromatography is a standard method for the purification of synthesized furan-2-carboxamide derivatives. nih.govnih.gov This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase of a specific polarity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the final assessment of purity. nuph.edu.ua An HPLC method, typically employing a reverse-phase column (like C18) and a suitable mobile phase, can separate the target compound from even trace-level impurities. nuph.edu.ua The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

When coupled with a mass spectrometer, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS, allowing for the confident identification of the main product peak and the characterization of any impurities present in the sample.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Quantum Chemical Indices

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights that are complementary to experimental data.

Electronic Structure and Reactivity: DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of furan-2-carboxamide derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Quantum Chemical Indices: From the HOMO and LUMO energies, several quantum chemical indices can be calculated to quantify reactivity. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions and its interaction with biological targets. researchgate.net

| Quantum Chemical Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines key quantum chemical descriptors calculated from HOMO and LUMO energies, providing a framework for assessing molecular reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is another valuable output of DFT calculations. It visualizes the charge distribution around a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for predicting how a molecule will interact with other molecules, such as receptor binding sites, where electrostatic interactions play a key role. For instance, the negative potential regions (often around oxygen or nitrogen atoms) are likely to act as hydrogen bond acceptors, while positive potential regions (around hydrogen atoms attached to electronegative atoms) can act as hydrogen bond donors.

In computational studies of related structures, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, DFT calculations have been used to analyze conformational preferences. nih.govresearchgate.net These studies indicate that while one conformation may be energetically preferred in the gas phase, intermolecular interactions in the crystalline state can stabilize other conformations, highlighting the interplay between molecular structure and solid-state packing. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to screen potential drug candidates by estimating their binding affinity and predicting their binding mode within the active site of a biological target. mdpi.com

Predicting Binding Modes and Interactions: For furan-2-carboxamide derivatives, docking simulations can identify the most probable binding poses within a target's active site. These simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

In a study investigating the antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa, molecular docking was used to propose that these compounds target the LasR protein. nih.gov The simulations showed that the furan-2-carboxamide core could fit into the LasR binding pocket, with the substituents influencing the binding affinity. The docking results suggested that carbohydrazide (B1668358) derivatives of the furan-2-carboxamide scaffold shared a similar binding mode to known furanone inhibitors, indicating their potential as anti-quorum sensing agents. nih.gov

Estimating Binding Affinity: Docking programs use scoring functions to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable ligand-protein complex. These scores allow for the ranking of different compounds, helping to prioritize which derivatives should be synthesized and tested experimentally.

| Compound Type | Target Protein | Predicted Binding Affinity (Example Score) | Key Interacting Residues (Example) |

| Furan-2-carboxamide derivative nih.gov | LasR of P. aeruginosa | -8.5 kcal/mol | Trp60, Arg61, Ser129 |

| Sulfonamide derivative mdpi.com | COVID-19 Main Protease | -6.35 kcal/mol | Gly143, Cys145 |

| Carbamothioyl derivative researchgate.net | β-glucuronidase | -7.2 kcal/mol | Tyr468, Asn450, Glu540 |

This table provides illustrative examples of molecular docking results for related compound classes, showing target proteins, predicted binding affinities, and key amino acid interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility, stability, and dynamic behavior of the ligand-protein complex in a simulated physiological environment. researchgate.net

Conformational Stability: A primary use of MD simulations is to assess the stability of the binding pose predicted by docking. By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the complex has reached equilibrium and the binding mode is stable.

Dynamic Interaction Analysis: MD simulations allow for the analysis of interactions over the entire simulation trajectory. This can reveal which interactions predicted by docking (e.g., hydrogen bonds) are persistent and which are transient. It can also identify new interactions that were not apparent in the static docked pose. This dynamic information is crucial for understanding the true nature of the ligand-receptor binding and for validating the initial docking results.

| MD Simulation Analysis | Information Provided |

| Root Mean Square Deviation (RMSD) | Assesses the overall stability of the protein and ligand over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, measuring their occupancy over the simulation. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. |

This table summarizes the key analyses performed during MD simulations and the insights they provide into the dynamic stability and interactions of a ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles and Predictive Algorithm Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the structural properties of a molecule determine its activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

Principles and Development: The development of a QSAR model involves several key steps: mdpi.com

Data Set Selection: A collection of compounds with known biological activities (e.g., IC₅₀ values) against a specific target is assembled. This dataset is typically divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 1D descriptors (e.g., molecular weight, logP) to 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., spatial conformations). researchgate.netnih.gov

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN). brieflands.com

Model Validation: The model's predictive ability is rigorously tested using both internal validation (on the training set) and external validation (on the test set). Statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE) are used to assess the model's robustness and accuracy.

QSAR models are valuable for lead optimization, allowing researchers to predict how modifications to a chemical scaffold, such as that of N-(4-methoxyphenyl)furan-2-carboxamide, might enhance biological activity before committing to chemical synthesis. researchgate.net

Virtual Screening Approaches and Pharmacophore Generation Strategies for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com It is a cost-effective alternative to high-throughput screening (HTS). One powerful virtual screening method is based on pharmacophore modeling.

Pharmacophore Generation and Screening: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include:

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, ether oxygen). |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond (e.g., amide N-H). |

| Hydrophobic (HY) | A non-polar region of the molecule (e.g., phenyl ring). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. |

This table lists common features used to build a pharmacophore model.

A pharmacophore model can be generated in two ways:

Ligand-based: Generated from a set of active molecules when the target structure is unknown. The model represents the common features shared by these active compounds.

Structure-based: Derived from the key interactions observed in a ligand-receptor complex (e.g., from an X-ray crystal structure or a docked pose). nih.gov

Once a pharmacophore model is created and validated, it is used as a 3D query to filter large compound databases. Only the molecules that can match the pharmacophore's features in the correct spatial arrangement are retained as "hits." nih.gov These hits can then be subjected to further analysis, such as molecular docking and MD simulations, to refine the selection of candidates for synthesis and biological testing. This approach is highly effective for discovering novel ligands with diverse chemical scaffolds that still meet the essential binding requirements for a given target. mdpi.com

Investigation of Biological Activity at the Molecular and Cellular Level

Molecular Mechanisms of Action in In Vitro Cellular Systems

Induction of Apoptosis Pathways in Cell Lines

While direct studies on N-(4-methoxyphenyl)furan-2-carboxamide are limited, research on structurally related compounds provides insight into the potential for furan-2-carboxamide derivatives to induce apoptosis. A resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, has been shown to exert cytotoxic effects on HCT116 human colorectal cancer cells. The mechanism of action was determined to be the induction of apoptosis through the extrinsic pathway. This was evidenced by the activation of the Fas death receptor, Fas-associated death domain (FADD), and subsequent activation of caspases 8, 3, and 9, as well as the cleavage of PARP. This process was also accompanied by cell cycle arrest.

This suggests that the furan-2-carboxamide scaffold can be a key component in molecules designed to trigger programmed cell death in cancer cells. The apoptotic pathway initiated by such compounds can involve a cascade of caspase activation, ultimately leading to the execution of cell death.

Modulation of Quorum Sensing in Bacterial Biofilm Formation

Furan-2-carboxamide derivatives have been identified as potential modulators of quorum sensing (QS) in bacteria, a process of cell-to-cell communication that regulates virulence and biofilm formation. Studies have shown that certain furan-2-carboxamides can inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.netnih.gov

The proposed mechanism for this activity is the antagonism of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. By binding to LasR, these compounds can interfere with the binding of the natural autoinducer molecule. This disruption of QS signaling leads to a reduction in the production of several virulence factors, such as pyocyanin and proteases, and a decrease in biofilm formation. researchgate.netnih.gov Molecular docking studies have suggested that furan-2-carboxamides can fit within the binding pocket of the LasR receptor, mimicking the interactions of the native ligand. researchgate.net

Inhibition of Cell Proliferation and Migration in Cultured Cells

Derivatives of furan-2-carboxamide have demonstrated significant anti-proliferative activity against various human cancer cell lines. A study on a series of carbamothioyl-furan-2-carboxamide derivatives showed their potential to inhibit the growth of hepatocellular carcinoma (HepG2 and Huh-7) and breast cancer (MCF-7) cells in vitro. nih.govmdpi.com For example, the compound p-tolylcarbamothioyl)furan-2-carboxamide was found to be particularly active against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 μg/mL. nih.govmdpi.com

| Compound Derivative | Cancer Cell Line | Concentration | Cell Viability |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 20 μg/mL | 33.29% |

| Various carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Not specified | Significant anti-cancer activity |

While the anti-proliferative effects are documented for related compounds, there is a lack of specific data in the reviewed literature concerning the direct impact of this compound on cell migration. Methodologies such as the wound healing assay or transwell migration assay would be required to assess this specific biological activity. nih.govmdpi.com

Modulation of Amyloid Beta (Aβ42) Aggregation Dynamics

Investigations into N-phenylbenzofuran-2-carboxamide derivatives have revealed that the nature of the substituent on the phenyl ring plays a crucial role in modulating the aggregation of amyloid beta (Aβ42) peptides, a key event in the pathogenesis of Alzheimer's disease. Specifically, the presence of a 4-methoxyphenyl (B3050149) group, as is found in this compound, has been shown to significantly promote the fibrillogenesis of Aβ42.

In a study of N-(4-methoxyphenyl)benzofuran-2-carboxamide, a compound structurally similar to the one , a concentration-dependent increase in Aβ42 aggregation was observed. At a concentration of 25 μM, this compound led to a 2.7-fold increase in Aβ42 fibrillogenesis. This suggests that the 4-methoxyphenyl moiety actively enhances the formation of amyloid fibrils. Molecular docking studies propose that the orientation of the bicyclic ring system, in this case, the furan (B31954) ring, in relation to the N-phenyl group influences whether the compound will inhibit or accelerate Aβ42 aggregation.

| Compound | Concentration | Effect on Aβ42 Fibrillogenesis |

|---|---|---|

| N-(4-methoxyphenyl)benzofuran-2-carboxamide | 25 μM | 2.7-fold increase |

Antimicrobial Mechanisms at the Molecular Level (in vitro studies)

The antimicrobial potential of furan-2-carboxamide derivatives has been a subject of significant scientific inquiry. In vitro studies at the molecular and cellular level have sought to elucidate the efficacy of these compounds against various microbial pathogens. Research has focused on determining their spectrum of activity and potency, often through the synthesis of diverse analogues to establish structure-activity relationships.

Antibacterial Activity Against Clinically Relevant Bacterial Strains

While direct in vitro studies on this compound are not extensively detailed in the cited literature, research on structurally similar analogues provides significant insight into the potential antibacterial profile of this chemical class. A notable example is the investigation of N-(4-bromophenyl)furan-2-carboxamide, which differs only by the substitution of a bromo group for the methoxy (B1213986) group on the phenyl ring.

This analogue, N-(4-bromophenyl)furan-2-carboxamide, was synthesized and evaluated for its antibacterial efficacy against a panel of clinically isolated, drug-resistant bacteria. mdpi.com The study revealed that this parent compound, prior to further derivatization, exhibited the most potent activity against these challenging pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The antibacterial activity was quantified by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using broth dilution methods, as well as by measuring the zone of inhibition in agar well diffusion assays. mdpi.com The results indicated that N-(4-bromophenyl)furan-2-carboxamide was particularly effective against the NDM-positive (New Delhi metallo-beta-lactamase) strains of A. baumannii. mdpi.com

Detailed findings from the study on the N-(4-bromophenyl) analogue are presented below.

| Bacterial Strain | Compound | Concentration (mg) | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|---|---|

| CRAB | N-(4-bromophenyl)furan-2-carboxamide | 50 | 18 | 1.56 | 3.12 |

| CRKP | N-(4-bromophenyl)furan-2-carboxamide | 50 | 14 | 1.56 | 3.12 |

| CREC | N-(4-bromophenyl)furan-2-carboxamide | 50 | 16 | 3.12 | 6.25 |

| MRSA | N-(4-bromophenyl)furan-2-carboxamide | 50 | 17 | 3.12 | 6.25 |

Other research into the furan-2-carboxamide scaffold has shown varied results. For instance, a separate study on new furan-2-carboxamide derivatives reported that most tested compounds exhibited generally low antibacterial activity. However, it was noted that derivatives containing a 2,4-dinitrophenylhydrazone moiety showed the highest activity against Escherichia coli. benthamdirect.comeurekaselect.com Furthermore, investigations into related carbamothioyl-furan-2-carboxamide derivatives have also demonstrated inhibitory activity against both bacterial and fungal strains. nih.govnih.gov This body of research collectively suggests that the furan-2-carboxamide core is a viable scaffold for developing antibacterial agents, with efficacy being highly dependent on the specific substitutions on the aryl ring and other parts of the molecule.

Antifungal Activity Against Plant Pathogenic Fungi

The investigation of this compound's specific activity against plant pathogenic fungi is an area with limited available data in the scientific literature. However, the broader class of furan-2-carboxamide derivatives has been evaluated for general antifungal properties.

In a study assessing new furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives, several compounds were tested for antifungal activity. The results were varied, with one 2,4-dinitrophenylhydrazone derivative showing the most significant activity, while other amide and thiosemicarbazone derivatives displayed moderate antifungal potential. benthamdirect.com While these tests were not specifically conducted on plant pathogens, they establish the potential of the furan-2-carboxamide scaffold to inhibit fungal growth. The fungicidal efficacy appears to be closely linked to the specific chemical moieties attached to the core furan structure. Further targeted research is required to determine the specific activity spectrum of this compound against key phytopathogenic fungal species.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on Molecular Activity in Furan-2-Carboxamide Derivatives

The biological activity of furan-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the furan (B31954) and the appended aryl rings. Systematic investigations have elucidated key structural features that govern the potency and selectivity of these compounds across various biological targets, including anticancer and antimicrobial applications.

In the context of anticancer activity, the substitution on the N-phenyl ring of the carboxamide moiety plays a critical role. Studies on carbamothioyl-furan-2-carboxamide derivatives have shown that the nature of the substituent on this phenyl ring can significantly influence cytotoxicity against human cancer cell lines. For instance, the introduction of a p-tolyl group resulted in the highest anticancer activity against hepatocellular carcinoma cells (HepG2), with a cell viability of 33.29% at a 20 μg/mL concentration. nih.govmdpi.com Conversely, derivatives containing indazole and 2,4-dinitrophenyl groups were found to be less potent. nih.govmdpi.com This suggests that electron-donating or moderately lipophilic groups at the para-position of the N-phenyl ring may be favorable for this specific activity.

Further SAR analysis on benzofuran-2-carboxamide (B1298429) derivatives, a related structural class, reinforces the importance of the N-substituent. The presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. mdpi.com This activity could be further potentiated by a morpholinyl substitution at the para position of the N-phenethyl ring. mdpi.com Halogen substitutions (Cl, Br, F) on the benzofuran ring also contribute to significant cytotoxicity, with the position of the halogen being more critical than its specific type. mdpi.com

In the realm of antimicrobial and antibiofilm activity, SAR studies have revealed different structural requirements. For a series of furan-2-carboxamides designed as antibiofilm agents against Pseudomonas aeruginosa, the nature of the linker between the furan-2-carboxamide core and a terminal phenyl ring, as well as the substituents on that phenyl ring, were explored. nih.gov It was found that linkers such as triazole rings or N-acylcarbohydrazides were most effective. nih.govnih.gov Regarding the phenyl ring substituents, halogens were shown to lead to better inhibition of biofilm formation. nih.gov Specifically, electron-withdrawing groups like chlorine and bulky groups such as t-butyl were evaluated. nih.gov The carbohydrazide (B1668358) derivative 4b (structure not fully specified in the source) emerged as the most active compound, achieving 58% biofilm reduction. nih.govnih.govresearchgate.net

The following table summarizes the observed effects of different substituents on the biological activity of furan-2-carboxamide and related benzofuran derivatives.

| Compound Series | Scaffold | Substituent/Modification | Position | Effect on Activity | Biological Target/Activity |

| Carbamothioyl-furan-2-carboxamides | Furan-2-carboxamide | p-tolyl | N-phenyl ring | Increased potency nih.govmdpi.com | Anticancer (HepG2) |

| Carbamothioyl-furan-2-carboxamides | Furan-2-carboxamide | Indazole, 2,4-dinitrophenyl | N-phenyl ring | Decreased potency nih.govmdpi.com | Anticancer (HepG2) |

| Benzofuran-2-carboxamides | Benzofuran-2-carboxamide | N-phenethyl | Amide Nitrogen | Enhanced activity mdpi.com | Antiproliferative |

| Benzofuran-2-carboxamides | Benzofuran-2-carboxamide | Morpholinyl | para-position of N-phenethyl ring | Further enhanced activity mdpi.com | Antiproliferative |

| Furan-2-carboxamides | Furan-2-carboxamide | Halogens (e.g., Chlorine) | Terminal phenyl ring | Enhanced activity nih.gov | Antibiofilm (P. aeruginosa) |

| Furan-2-carboxamides | Furan-2-carboxamide | Triazole, N-acylcarbohydrazide | Linker | Favorable for activity nih.govnih.gov | Antibiofilm (P. aeruginosa) |

Application of Bioisosteric Replacement Strategies in Compound Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize drug-like properties by substituting one functional group with another that has similar physicochemical characteristics. drughunter.comcambridgemedchemconsulting.com This approach has been effectively applied in the design of furan-2-carboxamide derivatives to enhance metabolic stability and biological activity.

A notable example is the design of furan-2-carboxamides as antibiofilm agents, where the furan-2-carboxamide moiety itself serves as a bioisosteric replacement for a labile furanone ring found in natural quorum-sensing inhibitors. nih.govnih.govresearchgate.net While natural furanones show antibiofilm activity, their lactone rings are often prone to hydrolysis in aqueous media, limiting their therapeutic potential. nih.gov By replacing the furanone ring with the more stable furan-2-carboxamide scaffold, researchers developed a series of compounds with significant antibiofilm properties against P. aeruginosa. nih.govnih.gov This strategic replacement successfully addressed the metabolic instability of the parent furanone compounds while retaining the desired biological effect. nih.gov

Within the furan-2-carboxamide scaffold itself, further bioisosteric replacements can be explored. For example, the furan ring's oxygen atom could be replaced with a sulfur atom to yield a thiophene-2-carboxamide. Such a replacement modifies the electronic and conformational properties of the molecule. researchgate.netnih.gov While not specifically detailed for N-(4-methoxyphenyl)furan-2-carboxamide, studies on related arylamides show that replacing the furan oxygen with sulfur can lead to significant changes in conformational preference and the strength of intramolecular hydrogen bonds, which in turn affects biological activity. researchgate.netnih.gov

Another common bioisosteric replacement strategy involves the amide bond itself. Heterocyclic rings such as triazoles, oxadiazoles, or oxazoles are frequently used as amide bioisosteres to improve metabolic stability and pharmacokinetic profiles. drughunter.com In the development of furan-2-carboxamide-based antibiofilm agents, a 1,2,3-triazole was successfully used as a linker, demonstrating that it is a viable and effective structural alternative to a simple amide or carbohydrazide linker. nih.govnih.gov

The table below illustrates some bioisosteric replacements relevant to the furan-2-carboxamide scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Example Context |

| Furanone Ring | Furan-2-carboxamide | Increased metabolic stability, reduced susceptibility to hydrolysis nih.govnih.govresearchgate.net | Design of antibiofilm agents |

| Furan Ring | Thiophene (B33073) Ring | Modulates electronic properties and conformational flexibility researchgate.netnih.gov | General arylamide design |

| Amide Linker | 1,2,3-Triazole Ring | Enhances metabolic stability and can alter binding modes nih.govdrughunter.com | Linker modification in antibiofilm agents |

| Carboxylic Acid | Sulfonamide, Furan | Modulates acidity, polarity, and binding interactions nih.gov | General drug design |

Analysis of Conformational Flexibility and its Impact on Biological Recognition and Binding

Computational and experimental studies on simple furan- and thiophene-based arylamides, such as N-methylfuran-2-carboxamide, provide insight into the conformational preferences of this scaffold. researchgate.netnih.gov These molecules can adopt different conformations due to rotation around the aryl-carbonyl bond. The planarity of the system is influenced by factors like intramolecular hydrogen bonding. For N-methylfuran-2-carboxamide, a non-optimal S(5)-type intramolecular hydrogen bond helps to maintain a largely eclipsed (H-bonded) conformation even in polar solvents. researchgate.netnih.gov This inherent conformational preference can be a critical determinant of biological activity, as it pre-organizes the molecule for binding.

In the context of designing furan-2-carboxamides as antibiofilm agents targeting the LasR receptor in P. aeruginosa, molecular docking studies were employed to predict binding modes. nih.govnih.gov These studies suggested that the more active carbohydrazide derivatives share a similar binding mode to known furanone inhibitors inside the LasR active site. nih.govnih.gov The conformation adopted by the molecule within the binding site is stabilized by specific interactions, such as hydrogen bonds. However, as the linker between the furan core and the terminal phenyl ring becomes larger or adopts a different conformation, the ability to fit correctly within the binding site can be compromised, leading to diminished activity. nih.gov This was observed in a series of diamine derivatives, where a plausible explanation for their lower activity was related to an unfavorable conformation that interfered with proper binding to LasR. nih.gov

The conformational flexibility of a related molecule, N-(4'-methoxyphenyl)-3-bromothiobenzamide, has been shown to result in conformational polymorphism, where different crystal forms contain molecules in different 3D shapes. nih.govresearchgate.net While one conformation may be energetically preferred in the gas phase, intermolecular forces within a crystal lattice can stabilize a higher-energy conformation. nih.gov This principle extends to drug-receptor interactions, where the binding energy gained from interacting with a receptor can overcome the energetic penalty of adopting a less-favored conformation. Therefore, understanding the rotational energy barriers and the stability of different conformers is crucial for the rational design of potent furan-2-carboxamide-based ligands.

Principles of Ligand Efficiency and Lipophilic Efficiency in Academic Lead Optimization

In the process of optimizing a hit compound into a lead candidate, medicinal chemists rely on various metrics to guide their design strategy. Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). sciforschenonline.org These principles are broadly applicable to the optimization of any compound series, including furan-2-carboxamide derivatives.

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom of a molecule. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms (NHA). LE helps to assess the quality of a hit and normalizes for molecular size, allowing for the comparison of compounds of different sizes. During lead optimization, the goal is to increase potency without excessively increasing molecular weight. A recommended value for LE during optimization should be maintained above 0.3. sciforschenonline.org

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 minus logP (or logD). sciforschenonline.org This metric is critical because increasing lipophilicity is a common way to increase potency, but it often comes with detrimental effects, such as poor solubility, increased metabolic liability, and off-target toxicity. sciforschenonline.org A higher LLE value is desirable, as it indicates that potency is being achieved efficiently without a large penalty in lipophilicity. An increase in potency that is accompanied by a constant LLE suggests that the improved activity is merely a consequence of increased lipophilicity. In contrast, an increasing LLE during optimization indicates that potency is being improved more than lipophilicity, which is a hallmark of a successful optimization campaign. sciforschenonline.org

While specific LE and LLE values for this compound are not available in the provided search results, the application of these principles would be crucial in any academic or industrial effort to optimize this scaffold. For example, if a research program aimed to improve the antitubercular activity of a nitrofuran carboxamide hit, chemists would synthesize analogs and calculate their LE and LLE. nih.gov An analog that doubles the potency but quadruples the lipophilicity would have a poor LLE and likely be deprioritized. Conversely, an analog that improves potency while maintaining or even reducing lipophilicity would be considered a high-quality lead for further development. The introduction of an α,α-dimethylbenzyl moiety in one such optimization campaign led to significant improvements in metabolic stability and pharmacokinetic profile, highlighting a successful modification that likely improved efficiency metrics. nih.gov

Applications in Advanced Materials Science and Interdisciplinary Chemical Research

Corrosion Inhibition Mechanisms and Surface Chemistry Investigations utilizing Furan-2-Carboxamide Derivatives

Furan-2-carboxamide derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. arabjchem.orgchemrevlett.com The efficacy of these organic compounds stems from their molecular structure, which includes heteroatoms like oxygen and nitrogen, aromatic rings, and conjugated double bonds. arabjchem.orgchemrevlett.comnih.gov These features act as active centers for adsorption onto a metal's surface, thereby blocking active sites and mitigating corrosive attacks. chemrevlett.comnih.gov

The mechanism of inhibition is primarily through the formation of an adsorbed film on the metal surface. This adsorption can be influenced by the inhibitor's chemical and physical properties, the nature of the metal, and the electrolyte solution. arabjchem.org Studies on related furan-2-carboxamide derivatives, such as N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), show that they act as mixed-type inhibitors. arabjchem.orgresearchgate.net This means they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The adsorption process of these inhibitors often follows the Langmuir adsorption isotherm. arabjchem.orgresearchgate.net The inhibition efficiency of these compounds, like MFC and N-(4-((4-Benzhydryl piperazin-1-yl) methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC), has been shown to increase with higher concentrations and, in some cases, with rising temperatures, suggesting a transition from physisorption at lower temperatures to chemisorption at higher temperatures. arabjchem.orgresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Furan-2-Carboxamide Derivatives

| Inhibitor | Metal/Alloy | Medium | Max Inhibition Efficiency (%) | Concentration | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC) | Brass | 1 M HCl | 79.43 | 2.1 mM | 60 | arabjchem.org |

| N-(4-((4-Benzhydryl piperazin-1-yl) methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC) | Brass | 1 M HCl | Not explicitly stated, but efficiency increases with concentration and temperature | - | 30-60 | researchgate.net |

| [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol | Copper | 1 M H₂SO₄ | Efficiency increases with concentration | - | - | chemrevlett.com |

Role as Versatile Chemical Building Blocks and Synthetic Intermediates in Complex Molecule Construction

The furan-2-carboxamide scaffold is a valuable building block in organic synthesis, enabling the construction of more complex and functionally diverse molecules. researchgate.netresearchgate.net The reactivity of the furan (B31954) ring and the versatility of the carboxamide group allow for a wide range of chemical modifications.

Synthetic strategies often involve the coupling of furan-2-carbonyl chloride or furoic acid with various amines to generate a diverse library of furan-2-carboxamides. nih.govmdpi.comresearchgate.net For instance, N-(4-bromophenyl)furan-2-carboxamide can be synthesized and then further functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl groups. researchgate.net This modular approach is highly efficient for creating structurally diverse collections of molecules for screening in various applications. mdpi.com

Diversity-oriented synthesis has been employed to create collections of furan-2-carboxamides by treating activated furan-2-carboxylic acid with different amines, leading to series of compounds like diamides, carbohydrazides, and triazoles. researchgate.netnih.gov These synthetic routes demonstrate the role of the furan-2-carboxamide core as a reliable and adaptable intermediate for generating elaborate molecules with potential applications in fields like medicinal chemistry. researchgate.netnih.govnih.gov

Table 2: Synthetic Methodologies for Furan-2-Carboxamide Derivatives

| Starting Material | Reagents/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Furan-2-carbonyl chloride & 4-bromoaniline | Et₃N | N-(4-bromophenyl)furan-2-carboxamide | Intermediate for further arylation via Suzuki coupling. | researchgate.net |

| Furoic acid & Amines | CDI (Carbonyldiimidazole), THF | Diverse furan-2-carboxamides (diamides, carbohydrazides) | Diversity-oriented synthesis for creating molecular libraries. | nih.gov |

| Benzofuran-2-carboxylic acid & 8-aminoquinoline | Pd catalysis, (Boc)₂O, Aminolysis | C3-substituted benzofuran-2-carboxamides | Modular route combining C-H arylation and transamidation. | mdpi.com |

Theoretical Potential for Optoelectronic and Photovoltaic Applications Based on Related Furan Scaffolds

While direct studies on N-(4-methoxyphenyl)furan-2-carboxamide for optoelectronics are limited, the broader class of furan-based compounds shows significant promise for these applications. nih.gov Furan is considered an analogue of thiophene (B33073), a staple in organic electronics, and offers advantages such as being derivable from biomass, having less steric hindrance, and good solubility. nih.govresearchgate.net

Incorporating furan moieties into conjugated polymer backbones can enhance planarity, reduce the bandgap, and lead to red-shifted absorption, all desirable properties for organic photovoltaic (OPV) materials. researchgate.netnih.gov Research on furan-containing low band-gap polymers has demonstrated power conversion efficiencies (PCEs) of up to 5.0% in bulk heterojunction solar cells. acs.org The inclusion of furan can also improve polymer solubility, allowing for the use of smaller solubilizing side chains. acs.org

Theoretical calculations and experimental studies on polymers with furan linkers suggest they are more planar and can have higher charge transfer character compared to their thiophene analogues. nsf.gov These characteristics make furan-derivatives attractive candidates for exploration in materials designed for long-range energy transport in photovoltaic devices. nsf.gov The development of furan-based non-fullerene acceptors has achieved PCEs greater than 14%, highlighting the potential of these scaffolds to create photostable and efficient alternatives to traditional thiophene-based materials. researchgate.netnih.gov

Table 3: Properties of Furan-Based Scaffolds for Optoelectronic Applications

| Furan-Based System | Key Property/Finding | Potential Application | Reference |

|---|---|---|---|

| Furan-based non-fullerene acceptors | Enhanced backbone planarity, reduced bandgap, PCE >14%. | Organic Solar Cells (OSCs) | researchgate.netnih.gov |

| Low band-gap polymers (PDPP2FT, PDPP3F) | Improved solubility, PCEs approaching 5.0%. | Organic Photovoltaics (OPVs) | acs.org |

| Conjugated polymers with furan linkers | More planar structure, higher charge transfer character than thiophene analogues. | Energy Transport Materials | nsf.gov |

| General furan derivatives | Good solubility, strong rigidity and fluorescence. | Organic Semiconductors | nih.gov |

Challenges and Future Research Trajectories for N 4 Methoxyphenyl Furan 2 Carboxamide

The landscape of chemical and biomedical research is in a constant state of evolution, driven by the pursuit of enhanced efficacy, sustainability, and novel applications. For N-(4-methoxyphenyl)furan-2-carboxamide and its chemical relatives, the future is rich with challenges and opportunities that span from the fundamentals of their creation to their potential roles in new scientific domains. The following sections outline key trajectories for future research that will be pivotal in unlocking the full potential of this class of compounds.

Q & A